molecular formula C23H46O2S B15175237 2-Ethylhexyl 3-(dodecylthio)propionate CAS No. 93918-94-6

2-Ethylhexyl 3-(dodecylthio)propionate

Cat. No.: B15175237
CAS No.: 93918-94-6
M. Wt: 386.7 g/mol
InChI Key: IHZZQTXEGJYUKL-UHFFFAOYSA-N
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Description

2-Ethylhexyl 3-(dodecylthio)propionate is a chemical compound with the molecular formula C23H46O2S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 3-(dodecylthio)propionate typically involves the esterification of 3-(dodecylthio)propionic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 3-(dodecylthio)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylhexyl 3-(dodecylthio)propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 3-(dodecylthio)propionate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The thioether group can undergo oxidation to form reactive intermediates, which can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl 3-(dodecylsulfanyl)propanoate
  • 2-Ethylhexyl 3-(dodecylthio)propanoate

Uniqueness

2-Ethylhexyl 3-(dodecylthio)propionate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its long alkyl chain and thioether group contribute to its hydrophobic nature and reactivity, making it suitable for various applications .

Properties

CAS No.

93918-94-6

Molecular Formula

C23H46O2S

Molecular Weight

386.7 g/mol

IUPAC Name

2-ethylhexyl 3-dodecylsulfanylpropanoate

InChI

InChI=1S/C23H46O2S/c1-4-7-9-10-11-12-13-14-15-16-19-26-20-18-23(24)25-21-22(6-3)17-8-5-2/h22H,4-21H2,1-3H3

InChI Key

IHZZQTXEGJYUKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCCC(=O)OCC(CC)CCCC

Origin of Product

United States

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